molecular formula C7H11NO2 B1284191 O-[3-(Furan-2-YL)propyl]hydroxylamine CAS No. 138718-06-6

O-[3-(Furan-2-YL)propyl]hydroxylamine

Cat. No. B1284191
M. Wt: 141.17 g/mol
InChI Key: DSELACDBLFVMMQ-UHFFFAOYSA-N
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Description

The compound O-[3-(Furan-2-YL)propyl]hydroxylamine is a chemical derivative that is part of a broader class of furan compounds. Furan derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The specific structure of O-[3-(Furan-2-YL)propyl]hydroxylamine suggests potential reactivity and utility in synthetic chemistry, as indicated by related research on furan-containing compounds and hydroxylamines.

Synthesis Analysis

The synthesis of furan derivatives typically involves multiple steps, starting from basic furan compounds and introducing various substituents. In the case of O-[3-(Furan-2-YL)propyl]hydroxylamine, a similar synthetic route may be employed. For instance, a related compound was synthesized starting from 2-acetylfuran, which underwent Claisen Schmidt condensation with different aromatic aldehydes to yield 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates were then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole, which could be further modified to produce the desired hydroxylamine derivatives .

Molecular Structure Analysis

The molecular structure of O-[3-(Furan-2-YL)propyl]hydroxylamine would be characterized by the presence of the furan ring, a propyl linker, and the hydroxylamine functional group. The furan ring is a five-membered aromatic heterocycle with oxygen as the heteroatom, which contributes to the compound's electronic properties. The hydroxylamine group is known for its nucleophilicity and ability to participate in various chemical reactions. The structural elucidation of such compounds is typically achieved through spectroscopic methods such as IR, 1H NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Hydroxylamine derivatives are versatile in chemical synthesis due to their ability to undergo a range of reactions, including amination and cyclization. The aminating efficiency of hydroxylamine derivatives can be compared, as seen in the synthesis of N-benzoyliminopyridinium ylides using O-(2,4-dinitrophenyl)hydroxylamine . Although the specific reactions of O-[3-(Furan-2-YL)propyl]hydroxylamine are not detailed, it is likely that it could participate in similar amination reactions due to the presence of the hydroxylamine functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of O-[3-(Furan-2-YL)propyl]hydroxylamine would be influenced by both the furan ring and the hydroxylamine group. The furan ring contributes to the compound's aromaticity and potential reactivity with electrophiles. The hydroxylamine group could affect the compound's solubility, boiling point, and stability. These properties are essential for the compound's behavior in chemical reactions and its potential applications in pharmaceuticals. The antidepressant and antianxiety activities of related furan derivatives have been investigated, indicating the biological relevance of such compounds .

Scientific Research Applications

Environmental Implications

O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, a related compound to O-[3-(Furan-2-YL)propyl]hydroxylamine, has been applied in environmental studies. It is used in Solid Phase Microextraction (SPME) for sampling and quantifying unsaturated 1,4-dicarbonyl products obtained in the photo-oxidation of furan and its methylated derivatives. This has significant environmental implications, as these 1,4-dicarbonyls are major products of OH-initiated oxidation of furan, impacting atmospheric chemistry (Alvarez et al., 2009).

Antimicrobial Applications

Hydroxylamine, a component of O-[3-(Furan-2-YL)propyl]hydroxylamine, has been used in synthesizing compounds with antimicrobial activity. For instance, dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were synthesized using hydroxylamine and tested for antimicrobial activity against various microorganisms, demonstrating weak antimicrobial activity (Kırılmış et al., 2009).

DNA Research

2'-O-(3-(Furan-2-yl)propyl)adenosine, closely related to O-[3-(Furan-2-YL)propyl]hydroxylamine, was synthesized and evaluated for its ability to form interstrand crosslinks in DNA duplexes. This compound showed rapid crosslink formation to certain DNA bases, indicating potential applications in DNA research and therapeutics (Jawalekar et al., 2011).

Drug Development

In the field of drug development, hydroxylamine, a key component of O-[3-(Furan-2-YL)propyl]hydroxylamine, has been utilized in synthesizing novel compounds with potential antidepressant and antianxiety activities. These include derivatives synthesized from 2-acetylfuran and evaluated for their neurological effects, showcasing the importance of hydroxylamine derivatives in medicinal chemistry (Kumar et al., 2017).

Cytoprotective Activity

5-(furan-2-yl)-3-phenyl-isoxazole was synthesized using a hydroxylamine component, indicating the relevance of such compounds in synthesizing isoxazoles with potential cytoprotective activities. This highlights the therapeutic potential of furan-2-yl derivatives in protecting cells against oxidative damage (Miao et al., 2018).

Antimicrobial and Photophysical Properties

3-(furan-2-yl)propenoic acids and their derivatives have demonstrated good antimicrobial activity, particularly against yeast-like fungi and certain bacteria. This suggests the potential of furan-2-yl compounds in developing new antimicrobial agents (Kalyaev et al., 2022). Additionally, studies on furan-2-yl compounds have shed light on the effect of solvent polarity on their photophysical properties, which is crucial in understanding their behavior in different environments (Kumari et al., 2017).

properties

IUPAC Name

O-[3-(furan-2-yl)propyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-10-6-2-4-7-3-1-5-9-7/h1,3,5H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSELACDBLFVMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576667
Record name O-[3-(Furan-2-yl)propyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[3-(Furan-2-YL)propyl]hydroxylamine

CAS RN

138718-06-6
Record name O-[3-(Furan-2-yl)propyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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